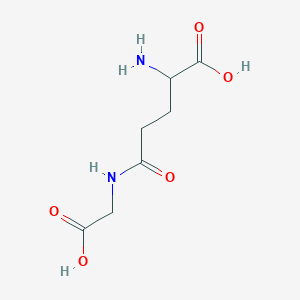

γ-谷氨酰甘氨酸

描述

Gamma-Glutamylglycine is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of glycine . It has a role as a human metabolite .

Synthesis Analysis

The synthesis of gamma-Glutamylglycine involves multiple pathways. One pathway consists of two steps: first, gamma-Glu-Val is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the gamma-glutamyl group from GSH to valine by the gamma-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex. In the next step, gamma-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p .Molecular Structure Analysis

Gamma-Glutamylglycine belongs to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water .Chemical Reactions Analysis

Gamma-Glutamylglycine is involved in various chemical reactions. It is modulated in a tissue-specific manner by use in biosynthetic reactions, catabolism by the glycine cleavage system (GCS), and excretion via glycine conjugation .Physical And Chemical Properties Analysis

Gamma-Glutamylglycine has the molecular formula C7H12N2O5 . More detailed physical and chemical properties can be found on databases like PubChem .科学研究应用

谷胱甘肽合成和调节

γ-谷氨酰甘氨酸在谷胱甘肽合成中发挥作用。谷胱甘肽是从包括γ-谷氨酰甘氨酸在内的氨基酸合成的,对保护细胞免受氧化应激至关重要。在这一过程中至关重要的酶γ-谷氨酰半胱氨酸合成酶受其底物和反馈抑制的调节(Anderson, 1998)。

酶在神经生理过程中的作用

已发现γ-谷氨酰甘氨酸影响特定神经受体的功能。它在大鼠脊髓中作为氨基酸诱导的兴奋的拮抗剂,表明其在调节神经递质活性中的作用(Schouenborg & Sjo¨lund, 1986)。

生化反应中的动力学特性

在谷胱甘肽稳态中至关重要的酶γ-谷氨酰转肽酶(GGT)与γ-谷氨酰甘氨酸发生相互作用。对GGT的详细研究涉及了解其与包括γ-谷氨酰甘氨酸在内的各种底物的相互作用,以洞察帕金森病和糖尿病等疾病(Castonguay et al., 2007)。

药理应用中的分析

已探讨了γ-谷氨酰甘氨酸在药理学中的作用,特别是它如何与和影响中枢神经系统中的各种受体相互作用。这包括其对神经元中氨基酸激活的电流的影响,为潜在药物开发提供了见解(Marchenko, 1991)。

酶动力学研究

对γ-谷氨酰转移酶的研究,该酶作用于包括γ-谷氨酰甘氨酸在内的底物,为其动力学模型提供了重要见解。这种理解对于为临床化学中的酶设计最佳测定条件至关重要(Solberg, Theodorsen, & Strømme, 1981)。

未来方向

属性

IUPAC Name |

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Glutamylglycine | |

CAS RN |

1948-29-4 | |

| Record name | gamma-Glutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-.gamma.-glutamyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

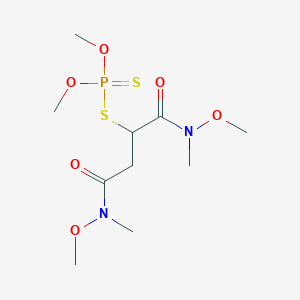

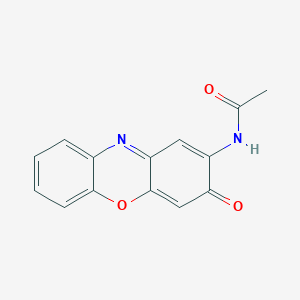

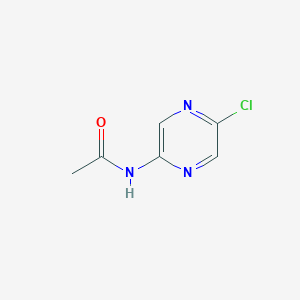

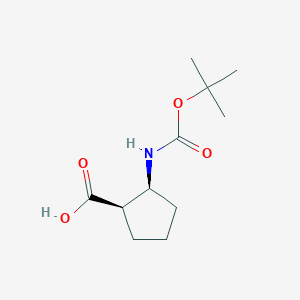

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)